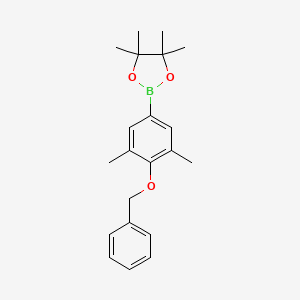
Ester pinacolique de l'acide 4-benzyloxy-3,5-diméthylphénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester is an organoboron compound commonly used in organic synthesis. It is a derivative of phenylboronic acid, where the boronic acid group is protected by a pinacol ester. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester is used in various scientific research applications:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Used in the preparation of advanced materials, such as polymers and electronic materials.
Medicinal Chemistry: Employed in the development of new drugs and therapeutic agents.
Biological Research: Used in the study of biological pathways and mechanisms.
Mécanisme D'action
Target of Action
The primary target of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after the palladium has undergone oxidative addition with an electrophilic organic group, forming a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester is influenced by environmental factors such as pH . The rate of the reaction it participates in, specifically its susceptibility to hydrolysis, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .
Analyse Biochimique
Biochemical Properties
4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic acid ester with palladium catalysts, leading to the formation of new carbon-carbon bonds. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes. The nature of these interactions involves the coordination of the boronic acid ester to the palladium center, followed by transmetalation and reductive elimination steps that result in the formation of the desired product .
Cellular Effects
The effects of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester on various types of cells and cellular processes are not extensively studied. Its role in organic synthesis suggests potential applications in medicinal chemistry and drug development. The compound may influence cell function by participating in the synthesis of bioactive molecules that can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, the products of Suzuki-Miyaura coupling reactions involving this compound could serve as inhibitors or activators of specific enzymes or receptors, thereby affecting cellular processes .
Molecular Mechanism
The molecular mechanism of action of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester involves its participation in Suzuki-Miyaura coupling reactions. The compound binds to palladium catalysts, forming a palladium-boron complex. This complex undergoes transmetalation, where the boronic acid ester transfers its organic group to the palladium center. Subsequently, reductive elimination occurs, resulting in the formation of a new carbon-carbon bond and the regeneration of the palladium catalyst. This mechanism highlights the compound’s role in facilitating carbon-carbon bond formation through a series of well-defined steps .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester can change over time due to its stability and potential degradation. The compound is generally stable under standard storage conditions, but it may undergo hydrolysis in the presence of water or under acidic conditions. Long-term effects on cellular function have not been extensively studied, but the stability of the compound suggests that it can be used reliably in various synthetic applications over extended periods .
Transport and Distribution
The transport and distribution of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester within cells and tissues are not well-studied. The compound’s chemical properties suggest that it may be transported via passive diffusion or facilitated by specific transporters or binding proteins. Its distribution within cells could be influenced by its interactions with cellular membranes and organelles, potentially affecting its localization and accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester typically involves the reaction of 4-benzyloxy-3,5-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.
Oxidation: The compound can be oxidized to form phenols or quinones under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids: Used in protodeboronation reactions.
Oxidizing Agents: Used in oxidation reactions
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Phenols: Formed in oxidation reactions.
Hydrocarbons: Formed in protodeboronation reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzyloxyphenylboronic acid pinacol ester
- 3,5-Dimethoxyphenylboronic acid pinacol ester
- 4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester
Uniqueness
4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of the benzyloxy group enhances its stability and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-(3,5-dimethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BO3/c1-15-12-18(22-24-20(3,4)21(5,6)25-22)13-16(2)19(15)23-14-17-10-8-7-9-11-17/h7-13H,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZFBHUJAVTFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
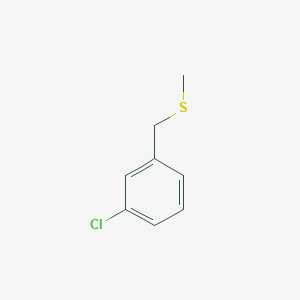
![4-(2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzamide](/img/structure/B2522953.png)
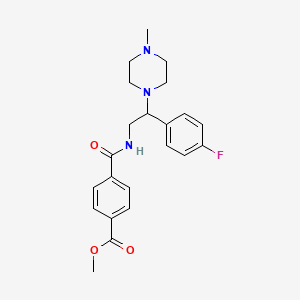
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2522957.png)
![Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522958.png)
![(2Z)-2-[(2-chlorophenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2522960.png)
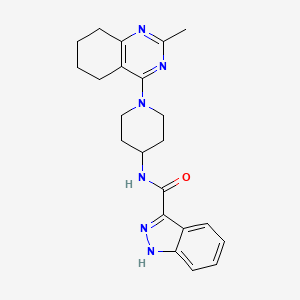
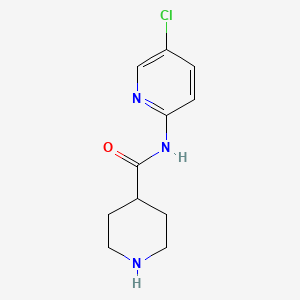
![1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2522966.png)
![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2522967.png)
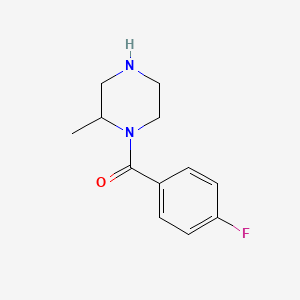
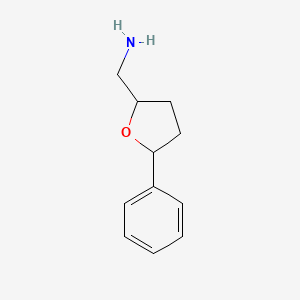
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-N-pyridin-4-ylbenzamide](/img/structure/B2522972.png)
![(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2522974.png)
